CDK9 Inhibitory Potency Advantage of N-Cyclopentyl over N-Cyclohexyl Analogs
Within the pyrazolo[1,5-a]pyrimidine-7-amine series, systematic N7-substituent scanning reveals that the N-cyclopentyl group confers superior CDK9 inhibitory activity compared to the N-cyclohexyl analog [1]. The target compound (N-cyclopentyl) achieves an IC50 of approximately 15 nM against CDK9/Cyclin T1, while the N-cyclohexyl analog shows an IC50 of approximately 120 nM under identical assay conditions, representing an 8-fold potency loss [1].
| Evidence Dimension | CDK9/Cyclin T1 enzymatic inhibitory activity (IC50) |
|---|---|
| Target Compound Data | ~15 nM (N-cyclopentyl analog) |
| Comparator Or Baseline | ~120 nM (N-cyclohexyl analog) |
| Quantified Difference | 8-fold weaker inhibition with N-cyclohexyl substitution |
| Conditions | In vitro kinase assay, ATP concentration at Km, recombinant CDK9/Cyclin T1 |
Why This Matters
A single carbon atom change in the N7 ring size causes a nearly order-of-magnitude drop in potency, making the cyclopentyl derivative the preferred starting point for CDK9-targeted probe development [1].
- [1] US Patent US11155560B2, 'Substituted pyrazolo[1,5-a]pyrimidines for modulating CDK9 activity', filed October 29, 2019. Contains explicit IC50 data table comparing N-cyclopentyl and N-cyclohexyl derivatives against CDK9. View Source
